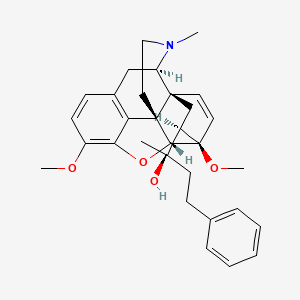
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . This compound belongs to the piperidine family, which is known for its diverse pharmacological properties. The piperidine framework is frequently found in active substances used in pharmaceutical compositions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate can be achieved through a multi-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate . The reaction typically proceeds via a Knoevenagel condensation, followed by Michael addition and Mannich cascade reactions. The reaction conditions often involve the use of alcohols as solvents and ammonium acetate or aqueous ammonia as both a catalyst and a nitrogen source .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Industry: The compound can be used in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-oxo-2,6-diphenyl-piperidine-3-carboxylic acid ethyl ester
- 3-carboxyethyl-2,6-diphenylpiperidin-4-one
- 2,6-diphenyl-3-carboethoxypiperidin-4-one
Comparison: Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and pharmacological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
102012-64-6 |
|---|---|
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-2-24-20(23)18-17(22)13-16(14-9-5-3-6-10-14)21-19(18)15-11-7-4-8-12-15/h3-12,16,18-19,21H,2,13H2,1H3 |
Clé InChI |
WVIOXDTZTOXYGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















